AC-SDKP-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

194484-75-8 |

|---|---|

Molecular Formula |

C20H34N6O8 |

Molecular Weight |

486.5 g/mol |

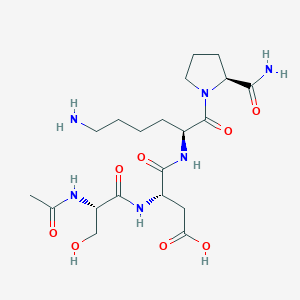

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

ACMIBWBOUYXHMF-AJNGGQMLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP-NH2): An Anti-Inflammatory and Anti-Fibrotic Peptide

Central Point, City — The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), hereafter referred to as Ac-SDKP, is an endogenous peptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action is complex, involving the modulation of key signaling pathways that regulate cellular proliferation, inflammation, and extracellular matrix deposition. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of Ac-SDKP, with a focus on its effects in cardiovascular and renal diseases.

Ac-SDKP is naturally present in bodily fluids and tissues and is generated from the enzymatic cleavage of its precursor, thymosin β4 (Tβ4).[3][4][5] Its degradation is primarily mediated by the angiotensin-converting enzyme (ACE), which cleaves it into an inactive form.[6][7] Consequently, ACE inhibitors increase the bioavailability of Ac-SDKP, contributing to their anti-fibrotic and anti-inflammatory effects.[2][6][7]

I. Anti-Fibrotic Mechanisms of Ac-SDKP

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a hallmark of many chronic diseases. Ac-SDKP exerts its anti-fibrotic effects through multiple pathways, primarily by targeting fibroblast activity and the signaling cascades that promote collagen synthesis.

A. Inhibition of Fibroblast Proliferation and Collagen Synthesis

Ac-SDKP directly inhibits the proliferation of fibroblasts, the primary cell type responsible for collagen production.[6][8] Studies have shown that Ac-SDKP can halt the entry of fibroblasts into the S phase of the cell cycle, maintaining them in the G0/G1 phase.[8] This anti-proliferative effect is crucial in preventing the expansion of the fibroblast population at sites of injury and inflammation. Furthermore, Ac-SDKP attenuates collagen synthesis in fibroblasts.[6][7]

B. Modulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a central regulator of fibrosis. Ac-SDKP has been shown to interfere with this pathway at multiple levels. It can reduce the expression of TGF-β itself and inhibit the phosphorylation and nuclear translocation of its downstream effectors, the Smad proteins (Smad2 and Smad3).[7][9] By inhibiting Smad activation, Ac-SDKP effectively blocks the transcription of pro-fibrotic genes, including those encoding for collagens and other extracellular matrix components.[9] Additionally, Ac-SDKP can decrease the expression of connective tissue growth factor (CTGF), a downstream mediator of TGF-β's pro-fibrotic effects.[7]

C. Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The balance between MMPs, which degrade the extracellular matrix, and their inhibitors, TIMPs, is critical in tissue remodeling. An imbalance in favor of TIMPs contributes to fibrosis. Ac-SDKP has been shown to modulate the expression of MMP-1 and TIMP-1, suggesting a role in restoring a healthier balance in extracellular matrix turnover.[10]

D. Attenuation of other Pro-Fibrotic Signaling Pathways

Beyond the TGF-β pathway, Ac-SDKP has been shown to inhibit other signaling cascades implicated in fibrosis. For instance, it can block the phosphorylation of p42/44 mitogen-activated protein kinase (MAPK), a pathway involved in cell proliferation and collagen synthesis.[9]

II. Anti-Inflammatory Mechanisms of Ac-SDKP

Chronic inflammation is a key driver of fibrosis and tissue damage. Ac-SDKP exhibits significant anti-inflammatory properties by modulating the infiltration and activity of various immune cells.

A. Inhibition of Inflammatory Cell Infiltration

Ac-SDKP has been demonstrated to reduce the infiltration of inflammatory cells, such as macrophages and mast cells, into injured tissues.[7][8] In the context of myocardial infarction, Ac-SDKP specifically reduces the number of pro-inflammatory M1 macrophages without affecting the pro-resolution M2 macrophages.[11] This selective modulation of macrophage phenotype is crucial for promoting tissue repair and resolving inflammation.

B. Reduction of Pro-Inflammatory Cytokines

The anti-inflammatory effects of Ac-SDKP are also mediated by its ability to decrease the expression of pro-inflammatory cytokines. As mentioned earlier, it reduces the expression of TGF-β, a pleiotropic cytokine with both pro-inflammatory and pro-fibrotic roles.[7][8]

III. Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of Ac-SDKP.

| Parameter | Model | Treatment Group | Control Group | Result | Reference |

| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Captopril | Ang II | 5-fold increase | [7] |

| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (400 µg/kg/day) | Ang II | 4-fold increase | [7] |

| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (800 µg/kg/day) | Ang II | 10-fold increase | [7] |

| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |

| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |

| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |

| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |

| Parameter | Model | Treatment Group | Control Group | Result | Reference |

| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 15.0 ± 0.7 | 23.7 ± 0.9 (P < 0.01) |

| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 14.4 ± 1.6 | 22.6 ± 2.2 (P < 0.01) |

| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 170.2 ± 9.2 | 264.7 ± 8.1 (P < 0.001) |

| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 153.1 ± 8.5 | 257.5 ± 9.1 (P < 0.001) |

| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 129.6 ± 5.7 | 195.6 ± 8.4 (P < 0.01) |

| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 130.7 ± 10.8 | 195.6 ± 8.4 (P < 0.01) |

| Cardiac Rupture Incidence | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 27.3% (12 of 44) | 51.0% (26 of 51) |

| Mortality Rate | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 31.8% (14 of 44) | 56.9% (29 of 51) |

IV. Experimental Protocols

A. Animal Models and Treatment

Angiotensin II-Induced Hypertension Model:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Rats were infused with Angiotensin II (750 µg/kg/day) via subcutaneous osmotic mini-pumps for 4 weeks.

-

Treatment Groups:

-

Control

-

Ang II + vehicle

-

Ang II + captopril (100 mg/kg/day in drinking water)

-

Ang II + Ac-SDKP (400 µg/kg/day, s.c.)

-

Ang II + Ac-SDKP (800 µg/kg/day, s.c.)

-

-

Analysis: Measurement of blood pressure, left ventricular hypertrophy, cell proliferation (Ki-67 staining), inflammatory cell infiltration (immunohistochemistry for macrophages and mast cells), cytokine expression (TGF-β and CTGF), and collagen deposition (picrosirius red staining).[7][12]

Myocardial Infarction-Induced Heart Failure Model:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.

-

Treatment Protocols:

-

Prevention: Ac-SDKP or vehicle was administered immediately after MI for 4 months.

-

Reversal: Ac-SDKP or vehicle was administered starting 2 months after MI for 2 months.

-

-

Analysis: Assessment of cardiac function (echocardiography), collagen content (hydroxyproline assay), inflammatory cell infiltration (immunohistochemistry for macrophages), and TGF-β expression.[8]

B. In Vitro Assays

Fibroblast Proliferation Assay:

-

Cells: Primary cardiac fibroblasts isolated from adult rats.

-

Procedure: Cells were cultured and treated with Ac-SDKP. Proliferation was assessed by measuring the incorporation of ³H-thymidine.[6]

Collagen Synthesis Assay:

-

Cells: Primary cardiac fibroblasts.

-

Procedure: Cells were treated with Ac-SDKP, and collagen synthesis was quantified by measuring the incorporation of ³H-proline or by using a hydroxyproline assay.[6]

V. Signaling Pathways and Workflows

References

- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifibrotic Effects of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline on the Heart and Kidney in Aldosterone-Salt Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]

- 10. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-SDKP-NH2: A Technical Overview of Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-seryl-aspartyl-lysyl-proline amide (AC-SDKP-NH2), also known as Ac-SDKP, Seraspenide, or Goralatide, is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Endogenously, it is generated from the N-terminus of thymosin beta-4 (Tβ4) through enzymatic cleavage.[3][4][5] this compound is a key regulator in several physiological and pathological processes, including hematopoiesis, angiogenesis, and tissue remodeling, making it a molecule of significant interest for therapeutic development.[2][4][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, along with detailed experimental protocols and pathway diagrams.

Structure and Chemical Properties

This compound is a tetrapeptide with the sequence Ac-Ser-Asp-Lys-Pro-NH2. The N-terminus is acetylated, and the C-terminus is amidated, which contributes to its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H34N6O8 | [1][2] |

| Molecular Weight | 486.53 g/mol | [1][2] |

| IUPAC Name | (S)-3-((S)-2-acetamido-3-hydroxypropanamido)-4-(((S)-6-amino-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl)amino)-4-oxobutanoic acid | [1] |

| Synonyms | Ac-SDKP, this compound, N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide, Seraspenide, Goralatide | [1][4] |

| Half-life in circulation | 4.5 minutes | [1][7] |

| Isoelectric Point (pI) | Estimated ~6.0-6.5 | |

| Solubility | Soluble in water and DMSO | [8] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [1][2] |

Note: The isoelectric point is an estimation based on the pKa values of the constituent amino acids and terminal modifications.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-fibrotic effects. It is a negative regulator of hematopoietic stem cell proliferation and plays a role in the immune response.[4][6]

Anti-fibrotic Mechanism via TGF-β/Smad Pathway Inhibition

One of the most well-characterized mechanisms of action for this compound is its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This compound has been shown to inhibit the phosphorylation of Smad2, a critical downstream mediator in the TGF-β cascade.[9] By doing so, it prevents the translocation of the Smad complex to the nucleus and subsequent transcription of pro-fibrotic genes.

Experimental Protocols

Enzymatic Release of this compound from Thymosin β4

This compound is endogenously produced from Thymosin β4 (Tβ4) by a two-step enzymatic process involving meprin-α and prolyl oligopeptidase (POP).[3][4][5]

References

- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymosin β4 and its degradation product, Ac-SDKP, are novel reparative factors in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ac-SDKP peptide [novoprolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Degradation of Ac-SDKP-NH2

The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring peptide that has garnered significant interest for its anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the endogenous synthesis and degradation pathways of its amidated form, this compound, along with methodologies for its chemical synthesis and experimental analysis.

Endogenous Synthesis Pathway

The biosynthesis of Ac-SDKP is a multi-step enzymatic process that begins with the precursor protein, Thymosin β4 (Tβ4).[2][3] Tβ4 is a 43-amino acid peptide from which Ac-SDKP, corresponding to its N-terminal sequence, is liberated.[1][4] The synthesis involves the sequential action of two key enzymes.

Initially, it was hypothesized that enzymes like endoproteinase asp-N could be responsible, but this enzyme is not present in mammals.[5][6] Subsequent research has elucidated a two-step pathway involving meprin-α and prolyl oligopeptidase (POP).[1][3]

-

Initial Cleavage by Meprin-α : The full-length Tβ4 peptide (43 amino acids) is too large to be processed by prolyl oligopeptidase, which can only hydrolyze peptides shorter than 30 amino acids.[1][3][7] The metalloprotease meprin-α first cleaves Tβ4 into smaller intermediate peptides.[3][4]

-

Release by Prolyl Oligopeptidase (POP) : These intermediate peptides then serve as substrates for POP, a serine protease.[4] POP cleaves the peptide bond at the C-terminal end of the proline residue, releasing the final Ac-SDKP tetrapeptide.[3][5]

The entire process is a tightly regulated cascade essential for maintaining physiological levels of this potent signaling molecule.

Degradation Pathway

Ac-SDKP has a remarkably short half-life in circulation, estimated to be around 4.5 minutes.[1] This rapid turnover is primarily due to its degradation by a single key enzyme.

-

Angiotensin-Converting Enzyme (ACE) : Ac-SDKP is almost exclusively hydrolyzed and inactivated by the N-terminal catalytic domain of angiotensin-converting enzyme (ACE).[5][6][8] This enzyme cleaves the Pro-NH2 bond, rendering the peptide inactive.

The critical role of ACE in Ac-SDKP degradation has significant therapeutic implications. The administration of ACE inhibitors, such as captopril or lisinopril, blocks this degradation pathway.[1][8] This leads to a four- to five-fold increase in the plasma and tissue concentrations of endogenous Ac-SDKP, which is believed to contribute to the anti-fibrotic and cardioprotective effects of these drugs.[1][4][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies, demonstrating the enzymatic regulation of Ac-SDKP levels.

Table 1: Effect of Prolyl Oligopeptidase (POP) Inhibition on Endogenous Ac-SDKP Levels in Rats

| Tissue | Vehicle Control | POP Inhibitor (S17092) | Percent Decrease |

|---|---|---|---|

| Plasma | 1.76 ± 0.2 nM | 1.01 ± 0.1 nM | 42.6% |

| Heart | 2.31 ± 0.21 pmol/mg | 0.83 ± 0.09 pmol/mg | 64.1% |

| Kidney | 5.62 ± 0.34 pmol/mg | 2.86 ± 0.76 pmol/mg | 49.1% |

Data sourced from studies on long-term administration of a POP inhibitor.[5][6]

Table 2: Effect of Meprin-α and ACE Inhibition on Plasma Ac-SDKP Levels in Rats

| Treatment Group | Plasma Ac-SDKP Concentration (nmol/L) |

|---|---|

| Vehicle Control | 3.1 ± 0.2 |

| Captopril (ACE Inhibitor) | 15.1 ± 0.7 |

| Captopril + Actinonin (Meprin-α Inhibitor) | 6.1 ± 0.3 |

Data demonstrates that blocking Ac-SDKP synthesis (via meprin-α inhibition) prevents the accumulation caused by blocking its degradation (via ACE inhibition).[1][7]

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a standard method for the chemical synthesis of Ac-SDKP with a C-terminal amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation : Start with a Rink Amide resin, which has a linker that yields a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin linker using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling : Couple the first amino acid, Fmoc-Pro-OH, to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. Monitor reaction completion with a Kaiser test.[9]

-

Iterative Cycles : Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH. Use side-chain protecting groups (Boc, OtBu, tBu) to prevent side reactions.

-

N-terminal Acetylation : After coupling the final amino acid (Serine) and removing its N-terminal Fmoc group, acetylate the N-terminus using a solution of acetic anhydride and a base like pyridine in DMF.

-

Cleavage and Deprotection : Wash and dry the resin. Cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically Reagent K (82.5% trifluoroacetic acid, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[10]

-

Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification : Confirm the identity and purity of the final this compound product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Protocol 2: In Vitro Analysis of Ac-SDKP Biosynthesis

This protocol allows for the study of enzymatic Ac-SDKP production from its precursor.

-

Tissue Homogenization : Homogenize tissue samples (e.g., rat kidney cortex) in a cold buffer.[6]

-

Reaction Setup : Incubate the tissue homogenate with the precursor, Thymosin β4. To study specific enzymes, add selective inhibitors (e.g., S17092 for POP or actinonin for meprin-α) to parallel reaction tubes.[1][6] Include a control group without the precursor.

-

Incubation : Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to observe time-dependent production.

-

Reaction Termination : Stop the enzymatic reaction by boiling the samples for 5-10 minutes, followed by centrifugation to pellet denatured proteins.[1]

-

Sample Preparation : Collect the supernatant, which contains the generated Ac-SDKP.

-

Quantification : Measure the concentration of Ac-SDKP in the supernatant using a competitive enzyme immunoassay (EIA) kit.[8]

Experimental Workflow: In Vivo Quantification

References

- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Prolyl oligopeptidase is involved in release of the antifibrotic peptide Ac-SDKP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of new antimicrobial peptides for food purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]

Thymosin Beta-4 as a Precursor to Ac-SDKP-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic processing of Thymosin beta-4 (Tβ4) into the bioactive tetrapeptide, N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). It details the sequential enzymatic cascade involving meprin-α and prolyl oligopeptidase (POP), summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating this pathway. Furthermore, this guide illustrates the core enzymatic and signaling pathways using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the generation and function of Ac-SDKP.

Introduction

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide recognized for its role in actin sequestration and its diverse biological activities, including the promotion of tissue repair, angiogenesis, and modulation of inflammation.[1][2] Emerging research has identified Tβ4 as the precursor to the endogenous tetrapeptide Ac-SDKP, a potent anti-inflammatory and anti-fibrotic agent.[1][2] The generation of Ac-SDKP from Tβ4 is a critical biological process with significant therapeutic potential. Understanding the enzymatic machinery responsible for this conversion is paramount for the development of novel therapeutics targeting a range of pathologies, including cardiovascular and renal diseases.[1]

This guide elucidates the core enzymatic pathway, presents relevant quantitative data, and offers detailed experimental methodologies to support further research in this field.

The Enzymatic Conversion of Tβ4 to Ac-SDKP

The conversion of Tβ4 to Ac-SDKP is a two-step enzymatic process that is essential due to the substrate specificity of the involved enzymes.[1][3] Prolyl oligopeptidase (POP), the enzyme responsible for the final release of Ac-SDKP, is unable to hydrolyze peptides longer than 30 amino acids.[1][3] Therefore, an initial cleavage of the full-length 43-amino acid Tβ4 is required.

Step 1: Meprin-α Cleavage

The first step is mediated by the metalloprotease meprin-α, which cleaves Tβ4 at specific sites, generating N-terminal intermediate peptides that are shorter than 30 amino acids.[1][2] In vitro studies have shown that meprin-α alone can process Tβ4, but does not release Ac-SDKP.[3]

Step 2: Prolyl Oligopeptidase (POP) Cleavage

These intermediate peptides then serve as substrates for prolyl oligopeptidase (POP), a serine protease.[1][2] POP cleaves the intermediate peptide after the proline residue at position 4, releasing the N-terminal tetrapeptide, Ac-SDKP.[1]

Caption: Enzymatic conversion of Tβ4 to Ac-SDKP.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the enzymatic conversion of Tβ4 to Ac-SDKP.

Table 1: In Vitro Release of Ac-SDKP from Tβ4

| Condition | Ac-SDKP Released (nmol/l) | Reference |

| Tβ4 + Meprin-α | 0.37 ± 0.08 | [3] |

| Tβ4 + POP | 0.17 ± 0.05 | [3] |

| Tβ4 + Meprin-α + POP | 5.05 ± 0.81 | [3] |

| Tβ4 + Meprin-α + POP + Actinonin (Meprin-α inhibitor) | 0.22 ± 0.06 | [3] |

| Tβ4 + Meprin-α + POP + S17092 (POP inhibitor) | 0.30 ± 0.09 | [3] |

Table 2: In Vivo Plasma Concentrations of Ac-SDKP in Rats

| Treatment | Plasma Ac-SDKP (nmol/l) | Reference |

| Vehicle | 3.1 ± 0.2 | [4] |

| Captopril (ACE inhibitor) | 15.1 ± 0.7 | [4] |

| Captopril + Actinonin (Meprin-α inhibitor) | 6.1 ± 0.3 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the Tβ4 to Ac-SDKP conversion pathway.

In Vitro Cleavage of Tβ4 and Ac-SDKP Quantification

Objective: To demonstrate the sequential cleavage of Tβ4 by meprin-α and POP and to quantify the released Ac-SDKP.

Materials:

-

Recombinant human Tβ4

-

Recombinant human meprin-α

-

Recombinant human prolyl oligopeptidase (POP)

-

Actinonin (meprin-α inhibitor)

-

S17092 (POP inhibitor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ac-SDKP ELISA kit

-

Microcentrifuge tubes

-

Incubator at 37°C

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes as described in Table 1.

-

Add 20 µM of Tβ4 to each reaction tube.

-

Add 20 nM of meprin-α and/or 20 nM of POP to the respective tubes.

-

For inhibitor controls, pre-incubate the respective enzyme with 20 µM of actinonin or S17092 for 15 minutes at room temperature before adding Tβ4.

-

Bring the final reaction volume to 100 µl with PBS.

-

Incubate all reaction tubes at 37°C for 3 hours.

-

Stop the reaction by placing the tubes on ice.

-

Quantify the concentration of Ac-SDKP in each sample using a commercially available Ac-SDKP ELISA kit, following the manufacturer's instructions.

Western Blot Analysis for Meprin-α and POP

Objective: To detect the presence of meprin-α and POP in tissue homogenates.

Materials:

-

Tissue samples (e.g., kidney homogenates)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against meprin-α and POP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Homogenize tissue samples in ice-cold RIPA buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against meprin-α or POP overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Experimental workflow for studying Tβ4 processing.

Signaling Pathways

Both Tβ4 and its derivative Ac-SDKP are involved in a multitude of signaling pathways that regulate key cellular processes.

Tβ4 Signaling

Tβ4 exerts its effects through various signaling pathways, including the PI3K/Akt, Notch, and Wnt/β-catenin pathways, to promote cell survival, angiogenesis, and tissue regeneration.[5] It can also regulate the NF-κB and Toll-like receptor pathways to modulate inflammatory responses.[5]

Caption: Overview of Tβ4 signaling pathways.

Ac-SDKP Signaling

Ac-SDKP is a potent inhibitor of fibrosis, primarily through its interaction with the TGF-β signaling pathway. It has been shown to inhibit the phosphorylation of Smad2 and ERK1/2, key downstream effectors of TGF-β1, thereby preventing the differentiation of fibroblasts into myofibroblasts and reducing collagen production.[6][7]

Caption: Ac-SDKP inhibits the TGF-β signaling pathway.

Conclusion

The enzymatic conversion of Tβ4 to Ac-SDKP represents a significant pathway in the regulation of inflammation and fibrosis. This guide provides a foundational understanding of this process, offering researchers and drug development professionals a comprehensive resource to support their work. The detailed protocols and summarized data serve as a practical starting point for further investigation, while the signaling pathway diagrams offer a conceptual framework for understanding the broader biological implications of this important molecular cascade. Future research in this area holds the promise of novel therapeutic strategies for a variety of diseases characterized by chronic inflammation and tissue fibrosis.

References

- 1. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

The Degradation of Ac-SDKP by Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. Its therapeutic potential is vast, spanning cardiovascular diseases, and renal and pulmonary fibrosis. The primary catalyst for Ac-SDKP degradation is the Angiotensin-Converting Enzyme (ACE), the same enzyme central to the Renin-Angiotensin-Aldosterone System (RAAS) and a major target for hypertension therapies. This technical guide provides an in-depth examination of the enzymatic degradation of Ac-SDKP by ACE, focusing on the distinct roles of its two catalytic domains, presenting key kinetic data, detailing experimental protocols for its study, and visualizing the associated biological pathways. Understanding this interaction is critical for the development of novel therapeutics that can leverage the beneficial effects of Ac-SDKP, either by inhibiting its degradation or by creating degradation-resistant analogs.

Introduction: The Ac-SDKP and ACE Axis

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring tetrapeptide that acts as a negative regulator of hematopoietic stem cell differentiation and possesses potent anti-inflammatory and anti-fibrotic effects.[1][2] It is generated from its precursor, Thymosin β4 (Tβ4), through a two-step enzymatic process involving meprin-α and prolyl oligopeptidase (POP).[3][4][5]

The biological activity of Ac-SDKP is tightly controlled by its rapid degradation in circulation, a process carried out almost exclusively by the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a zinc-dependent dipeptidyl carboxypeptidase with two homologous, catalytically active domains: the N-domain and the C-domain.[1][6] While both domains can cleave various peptide substrates, they exhibit distinct specificities. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, a key step in blood pressure regulation.[6][7] In contrast, the N-domain is the principal site for Ac-SDKP hydrolysis.[2][6][8][9] This domain preference forms the basis for therapeutic strategies aimed at selectively inhibiting the N-domain to raise endogenous Ac-SDKP levels without significantly impacting blood pressure.[8]

The administration of broad-spectrum ACE inhibitors has been shown to increase plasma concentrations of Ac-SDKP by up to five-fold, and it is believed that some of the beneficial, blood-pressure-independent effects of these drugs are mediated by this increase.[2][3][10][11]

Biochemical Degradation and Domain Specificity

ACE cleaves Ac-SDKP at the Lys(3)-Pro(4) peptide bond, releasing the dipeptide products N-acetyl-Ser-Asp (Ac-SD) and Lys-Pro (KP). This hydrolysis inactivates the peptide, terminating its anti-inflammatory and anti-fibrotic signaling.

The Role of N- and C-Domains

The two catalytic domains of ACE, while structurally similar, have crucial differences in their active sites that dictate substrate preference. The N-domain displays a significantly higher affinity and turnover rate for Ac-SDKP compared to the C-domain.[1][6] Kinetic studies have confirmed this preference, although the exact magnitude of selectivity can vary between reports.[1] This preferential cleavage is attributed to specific molecular interactions within the N-domain's active site that better accommodate the Ac-SDKP substrate.[1][12] The development of N-domain-specific inhibitors, such as RXP407, has demonstrated the feasibility of selectively blocking Ac-SDKP degradation, thereby increasing its plasma levels without causing the systemic effects associated with blocking Angiotensin II production by the C-domain.[8]

Quantitative Analysis: Kinetic Parameters

The efficiency of Ac-SDKP hydrolysis by the individual ACE domains has been characterized through kinetic studies. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic efficiency is often expressed as k꜀ₐₜ/Kₘ.

A comprehensive kinetic analysis by Masuyer et al. (2015) provided key insights into the hydrolysis of Ac-SDKP by isolated N- and C-domain constructs.[1]

Table 1: Kinetic Parameters for Ac-SDKP Hydrolysis by ACE Domains

| ACE Construct | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| N-domain | 199.6 | 120.3 | 6.0 x 10⁵ |

| C-domain | 138.2 | 40.7 | 2.9 x 10⁵ |

Data sourced from Masuyer et al., Scientific Reports, 2015.[1]

These data indicate that while the Kₘ values are comparable, the N-domain has a turnover rate (k꜀ₐₜ) approximately 3-fold higher than the C-domain, confirming its superior catalytic efficiency for Ac-SDKP degradation.[1]

Experimental Protocols

In Vitro Assay for ACE-Mediated Ac-SDKP Degradation

This protocol describes a standard method for quantifying the degradation of Ac-SDKP by recombinant ACE or its isolated domains in vitro. The quantification of the remaining substrate or the product formed is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Recombinant human ACE, N-domain of ACE, or C-domain of ACE

-

Ac-SDKP synthetic peptide standard

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 7.5

-

Reaction Stop Solution: 1% Trifluoroacetic Acid (TFA)

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the ACE construct in assay buffer. The final concentration in the reaction will depend on the specific activity of the enzyme but is typically in the nanomolar range.

-

Substrate Preparation: Prepare a stock solution of Ac-SDKP in deionized water. A range of substrate concentrations (e.g., 10 µM to 500 µM) should be prepared to determine kinetic parameters.

-

Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the desired concentration of Ac-SDKP substrate, and deionized water to a pre-final volume. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the ACE enzyme solution to the tube and mix gently. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C. Time points for analysis should be chosen to ensure that less than 20% of the substrate is consumed to maintain initial velocity conditions (e.g., 0, 5, 10, 20, 30 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of the 1% TFA Stop Solution. This acidifies the sample and denatures the enzyme. For in vitro studies using tissue homogenates, boiling the samples for 5 minutes followed by centrifugation is also an effective termination method.[3]

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes). Monitor the peptide elution at 214 nm or 228 nm.

-

Quantification: Calculate the amount of Ac-SDKP remaining or the amount of product formed by integrating the corresponding peak areas and comparing them to a standard curve generated with known concentrations of the Ac-SDKP peptide.

-

Data Analysis: Plot the rate of substrate depletion or product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizations: Pathways and Workflows

Ac-SDKP Synthesis and Degradation Pathway

This diagram illustrates the generation of Ac-SDKP from its precursor, Thymosin β4, and its subsequent degradation by the N-domain of ACE.

Caption: Ac-SDKP is produced from Thymosin β4 and degraded by ACE.

Experimental Workflow for In Vitro ACE Assay

This flowchart outlines the key steps involved in performing an in vitro kinetic assay to measure the degradation of Ac-SDKP by ACE.

Caption: A typical workflow for measuring Ac-SDKP degradation by ACE.

Ac-SDKP Anti-Fibrotic Signaling Context

This diagram places the ACE-mediated degradation of Ac-SDKP into the broader context of its anti-fibrotic signaling pathway.

Caption: Ac-SDKP inhibits TGF-β1 signaling, a process limited by ACE.

Conclusion and Future Directions

The degradation of Ac-SDKP by the N-domain of ACE is a pivotal control point in regulating the peptide's potent anti-inflammatory and anti-fibrotic activities. A thorough understanding of the kinetics and structural basis of this interaction is paramount for drug development professionals. The data clearly support the N-domain as the primary catalyst for Ac-SDKP hydrolysis, presenting it as a highly attractive therapeutic target. Future research will likely focus on the development of more potent and bioavailable N-domain-selective ACE inhibitors or degradation-resistant Ac-SDKP analogs. These next-generation therapeutics hold the promise of delivering the full beneficial effects of Ac-SDKP for treating a range of fibrotic and inflammatory diseases without the cardiovascular side effects of current broad-spectrum ACE inhibitors.

References

- 1. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]

- 5. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACE2 and ACE: structure-based insights into mechanism, regulation and receptor recognition by SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin-Converting Enzyme Inhibitors: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-SDKP-NH2: A Technical Guide to its Biological Functions and Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous tetrapeptide, has emerged as a critical regulator of tissue homeostasis and repair. Initially identified as a negative regulator of hematopoiesis, its pleiotropic effects are now recognized to encompass potent anti-inflammatory, anti-fibrotic, and pro-angiogenic activities. Ac-SDKP is enzymatically cleaved from its precursor, Thymosin β4, and its bioavailability is primarily regulated by angiotensin-converting enzyme (ACE), which degrades it. This technical guide provides an in-depth overview of the biological functions and physiological significance of Ac-SDKP, with a focus on its mechanisms of action, quantitative effects in various experimental models, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Ac-SDKP.

Core Biological Functions

Ac-SDKP exerts a range of biological effects that are central to its therapeutic potential. These functions are often interconnected and contribute to its overall role in tissue protection and regeneration.

Anti-Fibrotic Activity

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a hallmark of chronic diseases in numerous organs. Ac-SDKP has consistently demonstrated potent anti-fibrotic effects in preclinical models of cardiac, renal, pulmonary, and hepatic fibrosis.[1][2][3]

Mechanism of Action: The anti-fibrotic actions of Ac-SDKP are largely attributed to its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[3] Ac-SDKP has been shown to inhibit the phosphorylation and nuclear translocation of Smad2/3, key downstream mediators of TGF-β signaling.[3][4] This, in turn, downregulates the expression of pro-fibrotic genes, including those for collagen and other ECM components. Additionally, Ac-SDKP can inhibit the proliferation of fibroblasts, the primary cell type responsible for ECM production.[2]

Anti-Inflammatory Properties

Chronic inflammation is a key driver of tissue damage and fibrosis. Ac-SDKP exhibits significant anti-inflammatory properties by modulating the infiltration and activity of various immune cells.

Mechanism of Action: Ac-SDKP has been shown to reduce the infiltration of macrophages and mast cells into injured tissues.[5][6] It can also modulate macrophage polarization, favoring an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. Furthermore, Ac-SDKP can suppress the release of pro-inflammatory cytokines. These anti-inflammatory effects are often observed in concert with its anti-fibrotic actions, suggesting a synergistic mechanism of tissue protection.[5]

Pro-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tissue repair and regeneration. Ac-SDKP has been identified as a pro-angiogenic factor, capable of stimulating multiple stages of the angiogenic process.[7][8]

Mechanism of Action: Ac-SDKP promotes the proliferation, migration, and differentiation of endothelial cells into capillary-like structures.[7][9] It has also been shown to enhance the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the remodeling of the extracellular matrix, which is a critical step in angiogenesis.[9] These pro-angiogenic effects contribute to improved blood supply to injured tissues, facilitating their repair.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, illustrating the dose-dependent effects of Ac-SDKP on fibrosis, inflammation, and angiogenesis.

Table 1: Anti-Fibrotic Effects of Ac-SDKP in Animal Models

| Animal Model | Organ | Ac-SDKP Dose | Route | Key Findings | Reference |

| Rat (Myocardial Infarction) | Heart | 800 µg/kg/day | s.c. | Decreased total collagen content from 22.6 to 14.4 µg/mg | [5][6] |

| Rat (Silicosis) | Lung | Not specified | Not specified | Post-treatment reduced total collagen by 15.92%, Type I by 40.21%, and Type III by 34.85% | [1] |

| Mouse (Angiotensin II-induced Hypertension) | Heart | 1.6 mg/kg/day | s.c. | Additive cardioprotective effects when combined with eplerenone | [10] |

Table 2: Anti-Inflammatory Effects of Ac-SDKP in a Rat Model of Myocardial Infarction

| Parameter | Control (MI + Vehicle) | Ac-SDKP Treatment (800 µg/kg/day, s.c.) | P-value | Reference |

| Infiltrating Macrophages (/mm²) | 257.5 ± 9.1 | 153.1 ± 8.5 | <0.001 | [5][6] |

| TGF-β-positive cells (/mm²) | 195.6 ± 8.4 | 130.7 ± 10.8 | <0.01 | [5][6] |

Table 3: Pro-Angiogenic Effects of Ac-SDKP in vitro

| Assay | Ac-SDKP Concentration | Key Findings | Reference |

| Endothelial Cell Tube Formation | 1 and 10 nM | Significant increase in capillary-like tube length | [7] |

| Endothelial Cell Migration | Nanomolar concentrations | Stimulation of endothelial cell migration | [9] |

Table 4: Pharmacokinetics and Plasma Concentrations of Ac-SDKP

| Species | Parameter | Value | Notes | Reference |

| Rat | Half-life | 4.5 minutes | In circulation | [11] |

| Rat | Plasma Concentration (Basal) | ~3.1 nmol/l | Vehicle-treated | [11] |

| Rat | Plasma Concentration (with Captopril) | ~15.1 nmol/l | ACE inhibitor increases levels | [11] |

| Human | Administration (for GFR measurement) | 100 µg | Intravenous | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of Ac-SDKP.

Assessment of Anti-Fibrotic Activity

3.1.1. In Vivo Model: Myocardial Infarction in Rats

-

Animal Model: Myocardial infarction (MI) is induced in adult male rats by permanent ligation of the left anterior descending coronary artery.

-

Ac-SDKP Administration: Ac-SDKP (e.g., 800 µg/kg/day) or vehicle is administered via a subcutaneously implanted osmotic minipump. Treatment can be initiated before (prevention protocol) or after (reversal protocol) MI induction.

-

Tissue Collection and Processing: After the treatment period (e.g., 4 months), hearts are arrested, excised, and sectioned.

-

Histological Analysis: Heart sections are stained with Picrosirius Red to visualize and quantify collagen deposition. Interstitial and perivascular collagen volume fractions are determined using image analysis software.

-

Biochemical Analysis: Total collagen content in the non-infarcted ventricular tissue is quantified using a hydroxyproline assay.

3.1.2. In Vitro Assay: Fibroblast Proliferation

-

Cell Culture: Primary cardiac or renal fibroblasts are isolated from adult rats and cultured in appropriate media.

-

Treatment: Sub-confluent fibroblast cultures are treated with various concentrations of Ac-SDKP in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1).

-

Proliferation Assay: Fibroblast proliferation is assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting.

Evaluation of Anti-Inflammatory Effects

3.2.1. Immunohistochemistry for Inflammatory Cell Infiltration

-

Tissue Preparation: Paraffin-embedded heart sections from the in vivo model described in 3.1.1 are used.

-

Immunostaining: Sections are incubated with primary antibodies specific for macrophage markers (e.g., CD68) or mast cell markers (e.g., tryptase).

-

Quantification: The number of positively stained cells per unit area is counted in multiple high-power fields using a microscope equipped with an imaging system.

Measurement of Pro-Angiogenic Activity

3.3.1. In Vitro Tube Formation Assay

-

Matrigel Preparation: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of Ac-SDKP or control media.

-

Tube Formation Analysis: After an incubation period (e.g., 18 hours), the formation of capillary-like structures is observed and photographed under a microscope. The total length of the tubes is quantified using image analysis software.

3.3.2. In Vivo Matrigel Plug Assay

-

Matrigel Plug Preparation: Matrigel, mixed with Ac-SDKP or vehicle, is injected subcutaneously into mice.

-

Plug Removal and Analysis: After a set period (e.g., 7 days), the Matrigel plugs are surgically removed.

-

Angiogenesis Quantification: The plugs are processed for histological analysis, and the extent of blood vessel infiltration is quantified by staining for endothelial cell markers (e.g., CD31) or by measuring hemoglobin content.[13]

Signaling Pathways and Visualizations

The biological effects of Ac-SDKP are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Ac-SDKP Biosynthesis and Degradation Pathway

Caption: Biosynthesis and degradation pathway of this compound.

Anti-Fibrotic Signaling Pathway of Ac-SDKP

Caption: Ac-SDKP inhibits fibrosis by blocking the TGF-β/Smad pathway.

Experimental Workflow for Assessing Anti-Fibrotic Effects in vivo

Caption: Workflow for in vivo evaluation of Ac-SDKP's anti-fibrotic effects.

Conclusion and Future Directions

This compound is a promising endogenous peptide with well-documented anti-fibrotic, anti-inflammatory, and pro-angiogenic properties. Its mechanism of action, particularly the inhibition of the TGF-β/Smad pathway, provides a strong rationale for its therapeutic development. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating tissue injury and promoting repair.

For drug development professionals, Ac-SDKP and its stable analogs represent a novel therapeutic strategy for a wide range of fibrotic and inflammatory diseases. The fact that its levels are modulated by ACE inhibitors, an established class of drugs, further validates the therapeutic potential of targeting this pathway.

Future research should focus on:

-

Identifying the specific cell surface receptor(s) for Ac-SDKP to further elucidate its downstream signaling pathways.

-

Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic studies in larger animal models.

-

Developing stable, long-acting analogs of Ac-SDKP to enhance its therapeutic utility.

-

Exploring the potential of Ac-SDKP in combination therapies with existing treatments for cardiovascular, renal, and pulmonary diseases.

This technical guide provides a solid foundation for researchers and clinicians interested in harnessing the therapeutic potential of this compound. The detailed protocols and summarized data offer a practical resource for initiating and advancing research in this exciting field.

References

- 1. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Decreased endogenous levels of Ac-SDKP promote organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The tetrapeptide AcSDKP, an inhibitor of primitive hematopoietic cell proliferation, induces angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ac-SDKP and eplerenone confer additive cardioprotection against angiotensin II-induced cardiac injury in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1] Generated from its precursor thymosin β4, Ac-SDKP is primarily degraded by the angiotensin-converting enzyme (ACE), and its levels are notably increased by ACE inhibitors.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Ac-SDKP, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein underscores the therapeutic potential of Ac-SDKP in a range of inflammatory and fibrotic diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has emerged as a significant modulator of the inflammatory response, demonstrating beneficial effects in various preclinical models of cardiovascular and renal diseases.[1][3] Its multifaceted mechanism of action involves the inhibition of key inflammatory cells and signaling pathways, making it a compelling target for drug development.

Mechanism of Action

Ac-SDKP exerts its anti-inflammatory effects through several key mechanisms:

-

Inhibition of Macrophage Activity: Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells into macrophages, reduce macrophage migration, and suppress the activation of pro-inflammatory M1 macrophages.[4]

-

Modulation of Pro-inflammatory Cytokines and Chemokines: The tetrapeptide significantly reduces the expression and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and transforming growth factor-beta (TGF-β).

-

Downregulation of Adhesion Molecules: Ac-SDKP can suppress the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby limiting the infiltration of inflammatory cells into tissues.[5]

-

Interference with Key Signaling Pathways: Ac-SDKP modulates several intracellular signaling cascades critical for the inflammatory response, most notably the NF-κB, MEK/ERK, and TGF-β/Smad pathways.[6][7]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Ac-SDKP has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vivo Anti-inflammatory Effects of Ac-SDKP in a Rat Model of Myocardial Infarction

| Parameter | Control (MI-Vehicle) | Ac-SDKP Treatment | Percent Reduction | p-value | Reference |

| Macrophage Infiltration (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | 35.7% | <0.001 | [8] |

| TGF-β-positive cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 33.7% | <0.01 | [8] |

| Total Collagen Content (μg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 36.7% | <0.01 | [8] |

Table 2: In Vivo Anti-inflammatory Effects of Ac-SDKP in a Mouse Model of Myocardial Infarction

| Parameter | Control (MI-Vehicle) | Ac-SDKP Treatment | Percent Reduction | p-value | Reference |

| Cardiac Rupture Incidence | 51.0% | 27.3% | 46.5% | <0.05 | [4] |

| Mortality Rate | 56.9% | 31.8% | 44.1% | <0.05 | [4] |

| M1 Macrophages (cells/mm²) | Increased post-MI | Significantly Reduced | - | <0.05 | [4] |

Table 3: In Vitro Anti-inflammatory Effects of Ac-SDKP

| Cell Type | Stimulus | Parameter Measured | Effect of Ac-SDKP | Quantitative Data | Reference |

| Human Coronary Artery Endothelial Cells | TNF-α | ICAM-1 Expression | Dose-dependent decrease | Significant reduction | [5] |

| Human Cardiac Fibroblasts | TGF-β1 | Smad2 Phosphorylation | Inhibition | Significant inhibition | [7] |

| Human Cardiac Fibroblasts | TGF-β1 | ERK1/2 Phosphorylation | Inhibition | Significant inhibition | [7] |

| Caco-2 Cells | TNF-α | Pro-inflammatory Cytokine mRNA (MCP-1, IL-8, TNF-α, IL-1β) | Inhibition | Significant reduction | [9] |

Signaling Pathways Modulated by Ac-SDKP

Ac-SDKP's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Ac-SDKP has been shown to inhibit the activation of the canonical NF-κB pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]

Caption: Ac-SDKP inhibits the NF-κB signaling pathway.

MEK/ERK Signaling Pathway

The MEK/ERK pathway, a component of the MAPK signaling cascade, is involved in cell proliferation and differentiation, as well as inflammation. Ac-SDKP has been demonstrated to inhibit the phosphorylation of MEK and ERK in response to pro-inflammatory stimuli in certain cell types.[9]

Caption: Ac-SDKP inhibits the MEK/ERK signaling pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a critical regulator of fibrosis and also plays a role in inflammation. Ac-SDKP can inhibit this pathway by blocking the phosphorylation of Smad2, a key downstream effector of the TGF-β receptor.[6] This inhibition is thought to be mediated, at least in part, by preventing the downregulation of Smad7, an inhibitory Smad.[4]

Caption: Ac-SDKP inhibits the TGF-β/Smad signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the detection of total and phosphorylated levels of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Culture cells (e.g., human pulmonary adenocarcinoma epithelial A549 cells) to 70-80% confluency. Pre-treat cells with Ac-SDKP at desired concentrations for 1-2 hours. Stimulate cells with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide (LPS)) for 30 minutes to activate the NF-κB pathway.[10]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[8]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total NF-κB p65, phospho-NF-κB p65, IκBα, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer according to the manufacturer's recommendations.[8]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

-

Quantification: Quantify band intensities using densitometry software and normalize to the loading control.

Caption: Western Blot Experimental Workflow.

Immunofluorescence Staining of Macrophages in Tissue Sections

This protocol describes the visualization of macrophage infiltration in formalin-fixed, paraffin-embedded tissue sections.

-

Tissue Preparation: Perfuse animals and fix tissues in 4% paraformaldehyde. Embed tissues in paraffin and cut 5 µm sections.[13]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block non-specific binding with a blocking buffer containing normal goat serum and BSA for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against a macrophage marker (e.g., CD68).[13]

-

Secondary Antibody Incubation: Wash sections with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[13]

-

Counterstaining and Mounting: Wash sections with PBS. Counterstain nuclei with DAPI. Mount coverslips with an anti-fade mounting medium.[13]

-

Imaging and Analysis: Visualize stained sections using a fluorescence microscope. Quantify the number of macrophages per unit area.

Caption: Immunofluorescence Staining Workflow.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol allows for the quantification of mRNA levels of pro-inflammatory genes.

-

Cell Culture and Treatment: Culture and treat cells with Ac-SDKP and an inflammatory stimulus as described in the Western Blot protocol.

-

RNA Extraction: Extract total RNA from cells using a TRIzol-based method or a commercial RNA extraction kit.[14]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for the target genes (e.g., TNF-α, IL-6, ICAM-1) and a housekeeping gene (e.g., GAPDH) for normalization.[16]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[14]

Conclusion

N-acetyl-seryl-aspartyl-lysyl-proline has demonstrated significant and reproducible anti-inflammatory effects across a range of preclinical models. Its ability to modulate key inflammatory cells and signaling pathways highlights its potential as a therapeutic agent for a variety of inflammatory and fibrotic conditions. The data and protocols presented in this guide provide a solid foundation for further research and development of Ac-SDKP-based therapies. Further investigation into its receptor and the downstream intricacies of its signaling will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 13. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 15. Analysis of inflammation gene expression using qPCR [bio-protocol.org]

- 16. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-SDKP-NH2: A Comprehensive Technical Guide on its Anti-Fibrotic Effects in Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous tetrapeptide, has emerged as a promising agent with potent anti-fibrotic properties across a range of tissues, including the heart, kidneys, lungs, and liver.[1][2] This technical guide provides an in-depth overview of the anti-fibrotic effects of Ac-SDKP, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the therapeutic potential of Ac-SDKP for fibrotic diseases.

Introduction to Ac-SDKP and Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.[3] It is the underlying cause of numerous chronic diseases and is responsible for a significant portion of mortality in the developed world.[4] Ac-SDKP is a naturally occurring peptide that is released from its precursor, thymosin β4, by the enzyme prolyl oligopeptidase.[2][3] It is primarily degraded by the N-terminal catalytic domain of angiotensin-converting enzyme (ACE).[2][5] The anti-fibrotic effects of ACE inhibitors are, in part, attributed to their ability to increase the bioavailability of Ac-SDKP.[5][6]

Mechanism of Action

The anti-fibrotic effects of Ac-SDKP are multifaceted and involve the modulation of key signaling pathways implicated in the fibrotic cascade. A primary mechanism is the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a central mediator of fibrosis.[5][7] Ac-SDKP has been shown to suppress the phosphorylation of Smad2 and Smad3, downstream effectors of TGF-β1 signaling.[3][8] This, in turn, inhibits the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[7][8]

Furthermore, Ac-SDKP exerts anti-inflammatory effects, which contribute to its anti-fibrotic activity. It has been shown to reduce the infiltration of inflammatory cells, such as macrophages, into injured tissues.[5][9] By dampening the inflammatory response, Ac-SDKP can mitigate the pro-fibrotic signals that drive the fibrotic process.

Signaling Pathway of Ac-SDKP in Fibrosis

Caption: Ac-SDKP inhibits TGF-β1-induced Smad2/3 phosphorylation.

Quantitative Data on Anti-Fibrotic Effects

Numerous preclinical studies have demonstrated the potent anti-fibrotic effects of Ac-SDKP in various animal models of tissue fibrosis. The following tables summarize key quantitative findings from this research.

Table 1: Effects of Ac-SDKP on Cardiac Fibrosis

| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |

| Aldosterone-salt hypertensive rats | 800 µg/kg/day | 4 weeks | Decreased LV collagen volume fraction by ~50% | [6] |

| Myocardial Infarction (rats) | 1.6 mg/kg/day | 4 months | Reduced total collagen content in the non-infarcted myocardium from 23.7 to 15.0 µg/mg | [9][10] |

| Angiotensin II-infused rats | 800 µg/kg/day | 4 weeks | Prevented the increase in LV collagen deposition | [5] |

| Diabetic rats | Not specified | Not specified | Decreased interstitial and perivascular fibrosis in the left ventricle | [3] |

Table 2: Effects of Ac-SDKP on Renal Fibrosis

| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |

| Aldosterone-salt hypertensive rats | 800 µg/kg/day | 4 weeks | Reduced renal interstitial fibrosis and glomerulosclerosis | [6] |

| Diabetic db/db mice | Not specified | Not specified | Ameliorated renal insufficiency and fibrosis | [6] |

| Anti-glomerular basement membrane nephritis (rats) | Not specified | Not specified | Ameliorated the progression of renal dysfunction and fibrosis | [6] |

Table 3: Effects of Ac-SDKP on Pulmonary Fibrosis

| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |

| Bleomycin-induced (mice) | 0.6 mg/kg | 21 days | Significantly reduced Ashcroft fibrosis score and lung collagen content | [11] |

| Silicosis (rats) | 1 mg/kg/day | 8 weeks | Attenuated collagen deposition and myofibroblast differentiation | [7] |

| Silicosis (rats) | Not specified | Not specified | Decreased expression of α-SMA, Collagen I, and Collagen III | [12] |

Table 4: Effects of Ac-SDKP on Liver Fibrosis

| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |

| Bile duct ligation (rats) | Not specified | Not specified | Significantly reduced the development of liver fibrosis | [2] |

| Carbon tetrachloride-induced (rats) | Not specified | Not specified | Ameliorated liver fibrosis and improved liver function | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of common experimental protocols used to evaluate the anti-fibrotic effects of Ac-SDKP.

Animal Models of Fibrosis

-

Cardiac Fibrosis:

-

Myocardial Infarction (MI): Ligation of the left anterior descending coronary artery in rats or mice is a common model to induce MI and subsequent cardiac remodeling and fibrosis.[9][10]

-

Hypertension-Induced Fibrosis: Continuous infusion of angiotensin II or administration of aldosterone in combination with a high-salt diet in rats induces hypertension and cardiac fibrosis.[5][6]

-

-

Renal Fibrosis:

-

Diabetic Nephropathy: Genetically modified models such as db/db mice, which develop type 2 diabetes, are used to study diabetic kidney disease and associated fibrosis.[6]

-

Anti-Glomerular Basement Membrane (GBM) Nephritis: Injection of anti-GBM serum in rats induces an autoimmune response leading to glomerulonephritis and renal fibrosis.[6]

-

-

Pulmonary Fibrosis:

-

Bleomycin-Induced Fibrosis: Intratracheal administration of bleomycin in mice or rats is a widely used model to induce lung inflammation and fibrosis.[11]

-

Silicosis: Intratracheal instillation of silica particles in rats leads to the development of silicotic nodules and progressive pulmonary fibrosis.[7][13]

-

-

Liver Fibrosis:

Administration of Ac-SDKP

Ac-SDKP is typically administered via subcutaneous injection or continuous infusion using osmotic mini-pumps. Dosages in rodent models generally range from 400 µg/kg/day to 1.6 mg/kg/day.[5][9]

Assessment of Fibrosis

-

Histological Analysis: Tissue sections are commonly stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The extent of fibrosis can be assessed using semi-quantitative scoring systems like the Ashcroft score for pulmonary fibrosis.[11]

-

Immunohistochemistry/Immunofluorescence: Staining for specific markers such as α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts.[7][13]

-

Biochemical Assays: The total collagen content in tissues can be quantified by measuring the hydroxyproline concentration.

-

Gene and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of pro-fibrotic and anti-fibrotic mediators, including TGF-β1, Smads, collagens, and matrix metalloproteinases (MMPs).[13]

Experimental Workflow for a Preclinical Study

Caption: General workflow for in vivo evaluation of Ac-SDKP.

Conclusion and Future Directions

The compelling preclinical data strongly support the anti-fibrotic potential of Ac-SDKP across a spectrum of tissues. Its ability to target fundamental mechanisms of fibrosis, particularly the TGF-β1 signaling pathway, positions it as a promising therapeutic candidate. Future research should focus on further elucidating its downstream signaling targets, optimizing delivery strategies, and advancing its development towards clinical applications for the treatment of fibrotic diseases. The information compiled in this guide serves as a valuable resource for researchers dedicated to translating the therapeutic promise of Ac-SDKP into novel treatments for patients suffering from fibrosis.

References